Structural Simplification vs. Clinical PDE4 Inhibitors
This compound represents a minimalist, or 'deconstructed', version of the 3-cyclopentyloxy-4-methoxyphenyl PDE4 pharmacophore. It lacks the additional cyclic and cyano groups found in advanced clinical candidates, which are necessary for high potency and in vivo efficacy. This provides a specific differentiation: it serves as a simpler core for derivatization rather than a potent inhibitor itself . In contrast, the clinically evaluated PDE4 inhibitor Cilomilast contains this phenyl core but is elaborated with a 4-cyano-cyclohexane carboxylic acid moiety, resulting in a complex and chiral molecule with a defined 3D shape optimized for PDE4D binding [1].
| Evidence Dimension | Molecular Complexity and Target Potency |
|---|---|
| Target Compound Data | Simple phenyl acrylic acid derivative; no reported PDE4 IC50 data. |
| Comparator Or Baseline | Cilomilast (Ariflo, SB-207499): Complex, chiral molecule with a cyclohexane core. |
| Quantified Difference | Cilomilast exhibits an IC50 of 0.12 µM for human PDE4 [2]. The target compound is a less complex scaffold, providing a different starting point for SAR. |
| Conditions | In vitro enzyme inhibition assay for Cilomilast; structure comparison for target compound. |
Why This Matters
For procurement, this confirms the compound is a valuable, versatile building block for creating novel PDE4 inhibitors, not a pre-optimized drug candidate, enabling exploratory medicinal chemistry.
- [1] DrugBank. (n.d.). Cilomilast. DB03882. (Describes the full structure of Cilomilast). View Source
- [2] Cayman Chemical. (n.d.). Cilomilast. Product Information. (Provides IC50 data for Cilomilast). View Source
